![molecular formula C12H9ClN2 B2727363 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline CAS No. 68499-97-8](/img/structure/B2727363.png)
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline
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Overview
Description
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline is a chemical compound with the CAS Number: 68499-97-8 . It has a molecular weight of 216.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClN2/c1-7-5-15-12-9-4-8(13)2-3-11(9)14-6-10(7)12/h2-6,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 216.67 .Scientific Research Applications
Enzyme Inhibition
A study on pyrrolo[3,2-c]quinoline derivatives, including close analogs of 8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline, found that these compounds can act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme in the kynurenine pathway (Heidempergher et al., 1999). This pathway is significant in various physiological processes, including the regulation of immune responses.
Antiproliferative Activity
Another research explored novel pyrrolo[3,2-f]quinoline derivatives for their antiproliferative properties. These compounds, which share a structural framework with this compound, exhibited cell growth inhibitory properties, particularly in leukemia cell lines. The study suggests that these compounds could potentially be developed for cancer treatment applications (Ferlin et al., 2001).
Chemical Synthesis and Modification
Research focused on the synthesis of pyrroloquinolines, including compounds structurally similar to this compound, has been conducted to understand their chemical properties and potential modifications. These studies provide insights into the synthetic pathways and the chemical behavior of these compounds, which are crucial for their application in various fields like organic chemistry and pharmaceuticals (Iwakuma et al., 1974).
Application in Dye Chemistry
Pyrroloquinolines, including those structurally related to this compound, have been studied for their potential use in dye chemistry. Their ability to form quaternary salts and subsequently polymethine dyes highlights their utility in this domain, potentially leading to applications in material sciences and technology (Mikhailenko et al., 1982).
Catalytic and Organic Synthesis Applications
The catalytic and synthetic applications of compounds similar to this compound have been explored. Their roles in facilitating various organic reactions demonstrate their versatility and importance in the field of organic synthesis (Wu et al., 2017).
Pharmacological Evaluation
Pyrroloquinoline derivatives have been evaluated for their pharmacological properties, including their potential as histamine antagonists, platelet-activating factor antagonists, and 5-lipoxygenase inhibitors. These properties suggest their therapeutic applications in conditions like asthma (Paris et al., 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
8-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-5-15-12-9-4-8(13)2-3-11(9)14-6-10(7)12/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSVAQANKLBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C3C=C(C=CC3=NC=C12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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